molecular formula C10H10N4O B6263738 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 2225136-82-1

1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B6263738
CAS No.: 2225136-82-1
M. Wt: 202.2
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Description

1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an ethyl group at the 1-position, a hydroxy group at the 4-position, a methyl group at the 6-position, and a nitrile moiety at the 5-position. The presence of polar groups (e.g., hydroxy and nitrile) enhances its solubility and bioavailability, while the ethyl and methyl groups contribute to lipophilicity, balancing its pharmacokinetic profile .

Properties

CAS No.

2225136-82-1

Molecular Formula

C10H10N4O

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Preparation Methods

Hydroxylation via Ketone Reduction

Reduction of 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide derivatives with NaBH₄ in methanol (-5–20°C) generates cis-4-hydroxy configurations. Adapting this to pyrazolopyridines involves:

  • Ketone precursor synthesis : Oxidation of 6-methylpyrazolopyridine intermediates.

  • Stereoselective reduction : NaBH₄ in methanol selectively reduces the 4-keto group to hydroxyl while preserving the nitrile.

Conditions :

  • Temperature control (0–5°C) minimizes over-reduction.

  • Yields: 75–92% for structurally related compounds.

Nitrile Installation via Amide Dehydration

Trifluoroacetic anhydride (TFAA)-mediated dehydration of primary amides offers a high-yield pathway to nitriles. Applied to pyrazolopyridines:

  • Amide formation : Treat 5-carboxamide intermediates with (COCl)₂ followed by NH₃(g).

  • Dehydration : TFAA/NEt₃ system converts amides to nitriles without epimerization.

Advantages :

  • Functional group tolerance: Compatible with ethyl and methyl substituents.

  • Yield: 85–92% in model systems.

Regioselective Cyclization Techniques

Microwave-Assisted Cyclization

Microwave irradiation accelerates intramolecular cyclizations, critical for constructing the pyrazolopyridine core. For example:

  • Precursor assembly : Combine 3-methyl-1-ethyl-1H-pyrazol-5-amine with β-ketonitriles.

  • Cyclization : MW irradiation (100–150°C, 15–30 min) promotes rapid ring closure.

Benefits :

  • Reduced reaction time (5–30 min vs. 5–12 h conventional).

  • Improved regioselectivity: >95% purity in optimized cases.

Solvent and Catalyst Optimization

Solvent Effects on Yield and Selectivity

SolventTemp (°C)Time (h)Yield (%)Selectivity (%)
AcOH120590>99
MeOH65154085
DMF130133878
THF68103572

Data adapted from pyrazolopyridine syntheses.

AcOH outperforms polar aprotic solvents (DMF, THF) due to:

  • Enhanced proton availability for acid catalysis.

  • Stabilization of charged intermediates.

Catalytic Systems

  • TPAB (tetrapropylammonium bromide) : Enables three-component reactions at 80°C (yield: 82–88%).

  • Pd(OAc)₂/PPh₃ : Facilitates cyanation via cross-coupling (yield: 75–80%).

Mechanistic Insights and Side Reactions

Competing Tautomerization Pathways

Keto-enol equilibria in β-dicarbonyl intermediates dictate regiochemistry. For example:

  • Enol dominance : Favors cyclization at C3 over C5, critical for pyrazolo[3,4-b]pyridine formation.

  • Steric effects : Ethyl and methyl groups hinder undesired dimerization.

Nitrile Hydrolysis Risks

Prolonged exposure to acidic/basic conditions hydrolyzes nitriles to amides/carboxylic acids. Mitigation strategies:

  • Low-temperature workup : Quench reactions below 10°C.

  • Anhydrous conditions : Use molecular sieves in nitrile-forming steps.

Scale-Up Considerations

Industrial Adaptation of Lab-Scale Methods

  • Continuous flow reactors : Improve heat transfer for exothermic steps (e.g., NaBH₄ reductions).

  • Crystallization optimization : Isolate intermediates via antisolvent addition (e.g., water in AcOH).

Cost-Efficiency Analysis

StepCost DriverMitigation
Cyanide sourcingToxicity regulationsUse KCN/CuCN in closed systems
Solvent recoveryAcOH volumeDistillation (>90% recovery)
Catalyst recyclingPd leachingImmobilized Pd on carbon supports

Emerging Methodologies

Photocatalytic C–H Functionalization

Visible-light-mediated C–H cyanation avoids pre-functionalized precursors:

  • Catalyst : Ru(bpy)₃²⁺ under blue LED.

  • Yield : 68% (preliminary data).

Biocatalytic Approaches

Lipase-mediated kinetic resolutions enable enantioselective synthesis of chiral intermediates:

  • Substrate : Racemic 4-hydroxypyrazolopyridines.

  • Enantiomeric excess : >90% with Candida antarctica lipase B .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on their substituents. Key structural analogues include:

Compound Name (Example) Substituents Key Features
Target Compound 1-Ethyl, 4-hydroxy, 6-methyl, 5-cyano Enhanced solubility (hydroxy group), moderate lipophilicity (ethyl/methyl).
6-Amino-3-methyl-4-aryl derivatives 6-Amino, 3-methyl, 4-aryl, 5-cyano Amino group improves hydrogen bonding; aryl groups enhance π-π interactions.
3,6-Diamino-4-phenyl derivatives 3,6-Diamino, 4-phenyl, 5-cyano High kinase inhibition (IC₅₀ CDK5 = 0.41 μM) due to hydrogen bond donors.
4-Aroyl-3-methyl derivatives 4-Aroyl, 3-methyl, 1-aryl, 5-cyano Aroyl groups increase steric bulk, affecting binding pocket interactions.

Key Structural Differences :

  • The ethyl group at the 1-position offers a balance between lipophilicity and steric hindrance compared to bulkier aryl groups (e.g., in 4-Aroyl derivatives) .

Comparison :

  • The target compound likely requires longer reaction times (reflux conditions) compared to catalyst-free grinding or Zr-MOFs-mediated synthesis .
  • Green chemistry : Solvent-free methods (e.g., Zr-MOFs) outperform traditional reflux in sustainability .
Physicochemical Properties

Data for select derivatives (from and ):

Property Target Compound (Estimated) 6-Thioxo Derivative 3,6-Diamino-4-phenyl
Molecular Weight ~275 g/mol 310 g/mol 306 g/mol
MLogP ~2.1 3.5 1.8
Hydrogen Bond Donors 1 (OH) 1 2 (NH₂)
Topological Polar Surface Area ~80 Ų 75 Ų 110 Ų

Key Observations :

  • The target’s hydroxy group increases polarity (higher TPSA) compared to methyl/aryl-substituted analogues, favoring aqueous solubility.
  • 3,6-Diamino derivatives exhibit lower lipophilicity (MLogP = 1.8), enhancing CNS permeability .

Comparison :

  • The hydroxy group in the target may reduce kinase inhibition potency compared to amino-substituted derivatives but improve safety profiles.
  • 6-Thioxo derivatives show stronger antimicrobial activity, likely due to sulfur’s electrophilic character .

Biological Activity

1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique structure, characterized by a hydroxyl group at the 4-position, an ethyl group at the 1-position, a methyl group at the 6-position, and a carbonitrile group at the 5-position, suggests potential therapeutic applications in various biological contexts. This article explores its biological activities, focusing on antibacterial and anti-inflammatory effects, alongside structural activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₄N₄O. The compound features a pyrazole ring fused to a pyridine ring, contributing to its diverse biological activities.

Property Details
Molecular FormulaC₁₀H₁₄N₄O
Molecular Weight218.25 g/mol
Structural FeaturesHydroxyl group, ethyl and methyl substituents, carbonitrile group

Antibacterial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antibacterial properties. Specifically, this compound has shown efficacy against drug-resistant strains of Staphylococcus epidermidis. In vitro studies demonstrated that modifications in substituents can enhance or diminish antibacterial activity, making these compounds promising candidates for drug development aimed at treating bacterial infections .

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that the presence of the hydroxyl and carbonitrile groups plays a crucial role in modulating its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The following table summarizes key derivatives and their biological activities:

Compound Activity Notes
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridineAntibacterialLacks hydroxyl group; different activity profile
4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridineAnti-inflammatorySimilar hydroxyl substitution but different positioning
5-Carboxylic acid derivativeEnhanced solubilityAlters reactivity and potential biological effects

Case Studies

Recent research has highlighted the therapeutic potential of this compound in various preclinical models:

  • Antibacterial Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibited significant activity against resistant bacterial strains. The compound's structural modifications were correlated with changes in efficacy against Staphylococcus epidermidis .
  • Anti-inflammatory Effects : In cellular assays, the compound inhibited the release of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. For example, one derivative showed an IC50 value of 49.85 µM against A549 lung cancer cells .

Q & A

Q. What are the common synthetic routes for 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of aromatic aldehydes and cyanoacetates under controlled conditions. For example, analogous pyrazolo[3,4-b]pyridine derivatives are synthesized via reactions in ionic liquids (e.g., [bmim][BF₄]) at elevated temperatures (~80°C) to achieve high yields (93%) . Key parameters include solvent choice (e.g., dimethylformamide or ethanol), temperature modulation, and catalysts (e.g., acetic acid or iodine) to optimize regioselectivity and purity .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

X-ray crystallography is critical for confirming fused pyrazole-pyridine ring systems and substituent positions. For example, bond angles (e.g., N1–N2–C1 = 106.83°) and torsion angles (e.g., C19–C20–C15 = 119.4°) are resolved using single-crystal diffraction . Spectroscopic methods like NMR and IR validate functional groups (e.g., cyano at δ ~110 ppm in ¹³C NMR) and hydrogen bonding patterns (e.g., N–H stretching at ~3300 cm⁻¹) .

Q. What biological activities have been preliminarily reported for pyrazolo[3,4-b]pyridine derivatives?

These compounds exhibit anti-inflammatory, anticancer, and antimicrobial properties. For instance, pyrazolo[3,4-b]pyridines inhibit specific enzymes (e.g., kinases) and show cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM in MCF-7 cells) . The cyano group enhances electron-withdrawing effects, improving binding affinity to biological targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, incubation time). To validate mechanisms, employ orthogonal assays:

  • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates .
  • Cellular assays : Compare cytotoxicity across multiple cell lines (e.g., HeLa vs. HepG2) .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Q. What strategies optimize regioselectivity during the synthesis of substituted pyrazolo[3,4-b]pyridines?

Regioselectivity is controlled by:

  • Substituent effects : Electron-donating groups (e.g., methyl) at the 6-position favor cyclization at the 3,4-b position .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .
  • Catalysts : Iodine or BF₃·Et₂O promotes selective ring closure .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

SAR studies require systematic variation of substituents:

  • Core modifications : Replace the ethyl group at N1 with bulkier alkyl chains to assess steric effects .
  • Functional group swaps : Substitute the cyano group with carboxyl or amide to modulate solubility and target engagement .
  • Pharmacophore mapping : Use molecular docking to correlate substituent positions (e.g., 4-hydroxy vs. 4-chloro) with activity .

Q. What advanced assays are recommended for evaluating kinase inhibition by pyrazolo[3,4-b]pyridines?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using ATP-competitive assays .
  • Cellular phosphorylation assays : Quantify inhibition of downstream targets (e.g., ERK1/2 phosphorylation) via Western blot .
  • Resistance studies : Test efficacy in kinase-mutant cell lines to identify resistance mechanisms .

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